

# In-Depth Technical Guide to the Physical and Chemical Properties of CS-722

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## Compound of Interest

Compound Name: CS-722

Cat. No.: B1669648

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## Introduction

**CS-722** is a novel, centrally acting muscle relaxant identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride[1][2]. This technical guide provides a comprehensive overview of the known physical and chemical properties of **CS-722**, including its free base form. The information presented is intended to support research and development activities by providing key data on its chemical identity, physicochemical characteristics, and pharmacological profile.

## Chemical Identification and Structure

The fundamental chemical properties of **CS-722** and its corresponding free base are summarized in the tables below.

Identifier	CS-722 (Hydrochloride Salt)	CS-722 (Free Base)
IUPAC Name	(R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride	(R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenylisoxazol-3(2H)-one
CAS Number	144886-17-9	749179-13-3
Chemical Formula	C <sub>16</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>16</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>4</sub>
Molecular Weight	375.25 g/mol	338.79 g/mol
Canonical SMILES	<chem>C1COCCN1CC(C(N2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O)Cl</chem>	<chem>C1COCCN1CC(C(N2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O)</chem>
InChI Key	NINUODAOHUBAAQ-CYBMUJFWSA-N	NINUODAOHUBAAQ-UHFFFAOYSA-N

## Physical and Chemical Properties

Currently, publicly available quantitative data on many physical and chemical properties of **CS-722** are limited. The following table summarizes the available information.

Property	Value	Notes
Physical Form	Solid	Data for the free base.
Solubility	Soluble in DMSO (55 mg/mL)	Data for the free base. Sonication is recommended for dissolution.
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	Data for the free base.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **CS-722** are not widely published. However, based on general laboratory practices for similar compounds, the following methodologies can be proposed.

# Synthesis of (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride (CS-722)

A potential synthetic route for **CS-722** could involve a multi-step process starting from commercially available precursors. A generalized protocol is outlined below:



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A potential synthetic workflow for **CS-722**.

## Methodology:

- **Step 1: Isoxazolinone Ring Formation:** A phenylacetic acid derivative would likely undergo cyclization with a suitable reagent to form the 5-phenylisoxazolin-3-one core.
- **Step 2: Alkylation:** The isoxazolinone intermediate would then be alkylated with (R)-epichlorohydrin under basic conditions to introduce the oxirane side chain.
- **Step 3: Ring Opening:** The epoxide ring of the resulting intermediate would be opened by nucleophilic attack with morpholine to yield the free base of **CS-722**.
- **Step 4: Hydrochloride Salt Formation:** The final step would involve treating the **CS-722** free base with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the hydrochloride salt.

Purification at each step would likely be achieved through techniques such as column chromatography and recrystallization. Characterization of intermediates and the final product would be performed using techniques like NMR, IR spectroscopy, and mass spectrometry.

## Determination of Solubility

A standardized protocol to determine the solubility of **CS-722** hydrochloride in various solvents would involve the following steps:



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### Experimental workflow for solubility determination.

#### Methodology:

- An excess amount of **CS-722** hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline).
- The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered or centrifuged to remove any undissolved solid.
- The concentration of **CS-722** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is then expressed in appropriate units (e.g., mg/mL, mM).

## Determination of pKa

The pKa of **CS-722**, which contains a basic morpholine nitrogen, can be determined potentiometrically.

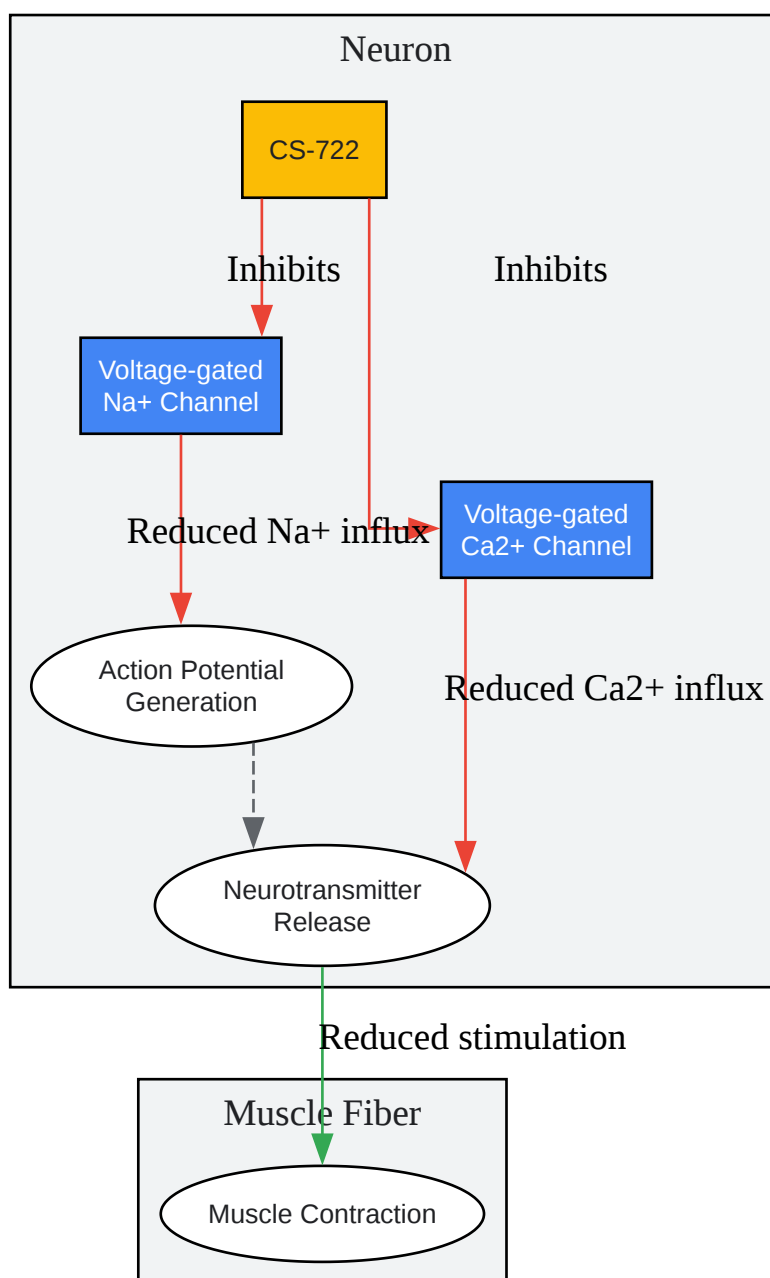
#### Methodology:

- A known concentration of **CS-722** hydrochloride is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is limited).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant added) is generated.
- The pKa is determined from the pH at the half-equivalence point. Computational methods can also be employed to predict the pKa of the isoxazolinone and morpholine moieties[3][4].

## Pharmacological Profile and Mechanism of Action

**CS-722** is a centrally acting muscle relaxant that exerts its effects by modulating neuronal excitability[1][5]. Its primary mechanism of action involves the inhibition of voltage-gated sodium and calcium channels[5].



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#### Proposed mechanism of action for **CS-722**.

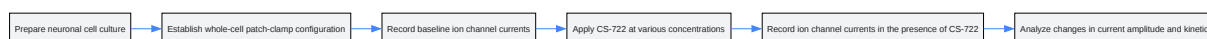
The inhibition of these ion channels leads to a reduction in neuronal excitability. Specifically, by blocking sodium channels, **CS-722** can decrease the propagation of action potentials. Inhibition of calcium channels can reduce neurotransmitter release from presynaptic terminals[5].

Pharmacological studies have shown that **CS-722** depresses the polysynaptic reflex with less

influence on the monosynaptic reflex[1][2]. This suggests a preferential action on interneuronal circuits within the spinal cord.

## Experimental Protocol for Ion Channel Inhibition Studies

The effects of **CS-722** on ion channels are typically investigated using the whole-cell patch-clamp technique[5][6].



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Workflow for whole-cell patch-clamp experiments.

### Methodology:

- **Cell Preparation:** Primary neurons or cell lines expressing the ion channels of interest are cultured on coverslips.
- **Patch-Clamp Recording:** A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Data Acquisition:** Voltage-clamp protocols are applied to elicit specific ion channel currents (e.g., sodium, calcium currents), which are recorded before and after the application of **CS-722**.
- **Data Analysis:** The effects of **CS-722** on the amplitude and kinetics of the recorded currents are analyzed to determine its inhibitory potency (e.g.,  $IC_{50}$ ) and mechanism of action.

## Conclusion

**CS-722** is a promising centrally acting muscle relaxant with a defined mechanism of action involving the inhibition of key voltage-gated ion channels. While foundational chemical and pharmacological data are available, a comprehensive profile of its physical and chemical properties requires further experimental investigation. The methodologies outlined in this guide

provide a framework for obtaining the necessary data to support the continued development of CS-722.

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